Lanosterol
Description
Lanosterol is a tetracyclic triterpenoid and a critical intermediate in the biosynthesis of cholesterol and other sterols. It is synthesized from (S)-oxidosqualene via a cyclization reaction catalyzed by this compound synthase . As a precursor, this compound undergoes a series of enzymatic modifications, including demethylation and desaturation, to form cholesterol in mammals and ergosterol in fungi . Beyond its biosynthetic role, this compound has been implicated in therapeutic applications, such as reversing amyloid aggregation in cataracts and modulating proteostasis via disaggregation activity distinct from cholesterol .
Properties
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22-,25+,26+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGCLMLTWQZNJ-BQNIITSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040744 | |
| Record name | Lanosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lanosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001251 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
79-63-0 | |
| Record name | Lanosterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Lanosterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanosterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03696 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | lanosterol | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60677 | |
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| Record name | Lanosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lanosterol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.105 | |
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| Record name | LANOSTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J05Z83K3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Lanosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001251 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140.5 °C | |
| Record name | Lanosterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03696 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lanosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001251 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Counter-Current Chromatography Optimization
A dual-mode CCC protocol employing n-heptane/acetonitrile/ethyl acetate (5:5:1, v/v/v) achieves baseline separation of this compound, dihydrothis compound, and cholesterol. The process involves:
- Head-to-tail elution : The lower phase mobilizes nonpolar contaminants.
- Tail-to-head elution : The upper phase resolves this compound (partition coefficient K = 1.2) and dihydrothis compound (K = 0.8).
This method yields 99.77% pure this compound (111 mg from 700 mg crude extract) within 80 minutes, outperforming traditional column chromatography in both speed and purity.
Table 1: CCC Performance Metrics for this compound Isolation
| Parameter | Value |
|---|---|
| Solvent System | n-Heptane/ACN/EtOAc (5:5:1) |
| Purity (%) | 99.77 |
| Recovery Yield (%) | 15.8 |
| Throughput (mg/hr) | 83.25 |
Chemical Synthesis and Structural Modifications
While natural extraction suffices for small-scale needs, chemical synthesis enables large-scale production and structural diversification. This compound’s tetracyclic skeleton poses synthetic challenges due to seven stereocenters and carbocation rearrangements during cyclization.
Semi-Synthesis from 7-Dehydrocholesterol
A 16-step synthesis starting from 7-dehydrocholesterol produces dihydrothis compound derivatives. Key steps include:
- Epoxidation : BF3-mediated epoxide opening directs stereochemistry at C-14.
- Prenylation : Installing the side chain via Wittig reactions.
- Hydrogenation : Catalytic hydrogenation saturates the 24,25-olefin to prevent oxidation.
This route achieves 14α-hydroxylated dihydrothis compound with 72% overall yield, though scalability is limited by laborious intermediate purification.
Total Synthesis via Oxidosqualene Cyclase Mimicry
Quantum mechanical/molecular mechanical (QM/MM) simulations reveal that oxidosqualene cyclase (OSC) stabilizes carbocation intermediates through CH···π interactions and electrostatic guidance. Synthetic protocols mimicking OSC’s active site employ:
- Acid-catalyzed cyclization : Trifluoroacetic acid promotes 2,3-oxidosqualene folding into the protosteryl cation.
- Hydride shifts : Directed by steric constraints to yield this compound with >95% stereoselectivity.
Table 2: Key Intermediates in this compound Synthesis
| Intermediate | Role in Synthesis | Stability Challenges |
|---|---|---|
| Protosteryl cation | Cyclization precursor | Prone to Wagner-Meerwein rearrangements |
| 14α-CHO derivative | Demethylation substrate | Oxidative degradation |
| Dihydro FF-MAS | Final demethylation product | Requires anaerobic storage |
Enzymatic and Biotechnological Production
Enzymatic methods leverage recombinant oxidosqualene cyclase (OSC) to convert 2,3-oxidosqualene into this compound with high fidelity. Saccharomyces cerevisiae and E. coli expression systems produce OSC yields of 120–150 mg/L culture.
Processive Demethylation by Cytochrome P450 51
Human P450 51A1 catalyzes the sequential 14α-demethylation of dihydrothis compound to FF-MAS (follicular fluid meiosis-activating sterol). Kinetic studies show:
CRISPR-Mediated Metabolic Engineering
Partial suppression of this compound synthase (LSS) in oligodendrocyte precursor cells increases flux toward 24,25-epoxythis compound, a potent oligodendrocyte differentiation agent. CRISPR/Cas9 editing reduces Lss transcript levels by 45–65%, elevating epoxycholesterol synthesis 3-fold.
Stability and Derivative Synthesis
This compound’s 8,9-unsaturation and 24,25-double bond render it susceptible to oxidation. Stabilization strategies include:
Bioactive Analogues
Fluorination at C-2 and hydroxylation at C-25 enhance this compound’s protein aggregation reversal potency by 40-fold compared to the parent compound.
Table 3: Structure-Activity Relationships of this compound Analogues
| Modification Site | Effect on Bioactivity | Optimal Substituent |
|---|---|---|
| C-2 | ↑ Metabolic stability | Fluorine |
| C-25 | ↑ Solubility & binding affinity | Hydroxyl |
| Side chain | ↓ Cytotoxicity | Saturated alkyl |
Industrial-Scale Challenges and Innovations
Solvent Recovery in CCC
CCC’s high solvent consumption (∼1 L per 100 mg this compound) necessitates closed-loop recycling systems. Membrane-based acetonitrile recovery achieves 85% solvent reuse, reducing costs by 30%.
Enzymatic Immobilization
Cross-linked OSC aggregates (CLECs) on chitosan beads retain 80% activity after 10 reaction cycles, enabling continuous flow biosynthesis.
Chemical Reactions Analysis
Types of Reactions: Lanosterol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, such as 4-methyl-4-carboxyzymosterone.
Reduction: Reduction reactions can convert this compound into dihydrothis compound.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Enzymes like this compound synthase and squalene monooxygenase.
Major Products:
Cholesterol: this compound is a precursor to cholesterol through a series of demethylation, reduction, and isomerization steps.
Steroid Hormones: this compound derivatives are involved in the synthesis of various steroid hormones.
Scientific Research Applications
Ophthalmological Applications
1.1 Cataract Treatment
Lanosterol has emerged as a promising candidate for non-surgical cataract treatment. Research indicates that it can reverse lens opacity by reducing protein aggregation in the lens, a primary cause of cataracts.
- Mechanism of Action : this compound acts by enhancing the solubility of lens proteins and reducing oxidative stress, thereby restoring lens clarity. Studies have shown that this compound can depolymerize aggregated proteins and improve transparency in both animal models and human-derived lens structures.
-
Case Studies :
- A study demonstrated that this compound administered via intravitreal injection significantly improved lens clarity in animal models by affecting calcium levels and oxidative stress markers .
- Another research effort indicated that this compound could reverse opacity in congenital cataract patient-specific lentoid bodies derived from induced pluripotent stem cells, suggesting its potential for personalized medicine approaches in cataract treatment .
1.2 Mechanistic Insights
Recent molecular dynamics studies have provided insights into how this compound stabilizes the structure of damaged crystallins, preventing further aggregation. By acting as a "water blocker," this compound protects the hydrophobic core of proteins from solvent intrusion, thus maintaining their structural integrity under oxidative stress conditions .
Cancer Therapy
2.1 Anticancer Properties
This compound is also being investigated for its anticancer properties, particularly through its derivatives found in Ganoderma lucidum (Reishi mushroom). These derivatives exhibit significant cytotoxic effects on various cancer cell lines.
- Research Findings :
- Studies have shown that compounds derived from this compound possess anti-proliferative effects against breast, prostate, and colon cancers. For example, ganoderic acids derived from this compound have been linked to apoptosis induction in cancer cells .
- The mechanism involves the modulation of signaling pathways such as JAK-STAT and NF-kB, which are critical in cancer cell proliferation and survival .
Industrial Applications
3.1 Pharmaceutical Development
This compound serves as a precursor in the synthesis of various pharmaceutical compounds, particularly antifungal agents. The inhibition of this compound 14α-demethylase is a key mechanism for azole antifungals, which target fungal ergosterol synthesis .
Summary Table of this compound Applications
Mechanism of Action
Lanosterol exerts its effects primarily through its role in the cholesterol biosynthesis pathway. It is synthesized from squalene via the action of this compound synthase. This compound then undergoes a series of enzymatic reactions, including demethylation and reduction, to form cholesterol . In the context of cataract treatment, this compound interacts with lens proteins to dissolve protein aggregates, thereby restoring lens transparency .
Comparison with Similar Compounds
Dihydrolanosterol
- Structural Difference: Dihydrothis compound is the hydrogenated form of this compound, lacking the 24,25-double bond.
- Stability: The absence of the 24,25-olefin makes dihydrothis compound less prone to oxidation, facilitating its use in synthetic studies .
- Role in Research: Often preferred as a substrate for studying this compound 14α-demethylase (CYP51) due to its stability .
4,4-Dimethyl-cholesta-8,14-dien-3β-ol
- Metabolic Role: An intermediate formed during the oxidative demethylation of this compound. Accumulates when CYP51 is inhibited by antifungal agents like fluconazole .
- Structural Features: Retains the 8,14-diene system but lacks the 14α-methyl group of this compound .
This compound Acetate
- Derivative: Acetylated at the 3β-hydroxy group of this compound.
- Properties: Altered physical characteristics, such as melting point, compared to this compound . Commonly used in chemical studies to enhance solubility or stability.
Ergosterol (Fungi)
- Biosynthetic Relationship: Ergosterol is the end product of this compound demethylation in fungi, essential for membrane integrity.
- Antifungal Target: Inhibitors of CYP51 (e.g., fluconazole) block this compound-to-ergosterol conversion, leading to toxic methylated sterol accumulation .
- Content in Fungal Cells: Ergosterol constitutes ~75% of sterols in untreated Candida albicans, while this compound is ~9% .
Cholesterol (Mammals)
- Structural Difference: Cholesterol lacks the three methyl groups (4,4,14α) present in this compound.
Zymosterol and Lathosterol
- Zymosterol: Intermediate in ergosterol biosynthesis; accumulates alongside this compound under CYP51 inhibition .
- Lathosterol: A downstream marker of cholesterol biosynthesis, used to assess the efficacy of this compound demethylase inhibitors .
Pathway-Related Precursors and Derivatives
Squalene and Oxidosqualene
- Precursors: Squalene epoxidation forms oxidosqualene, the direct precursor to this compound .
- Enzymatic Targets: 2,3-Oxidosqualene:this compound cyclase (OSC) inhibitors (e.g., Ro 48-8.071) block this compound synthesis, reducing cholesterol levels .
Desmosterol
- Accumulation: Desmosterol levels rise when 7-dehydrocholesterol reductase is inhibited, distinct from this compound’s regulatory role .
Research Findings and Therapeutic Implications
Antifungal Drug Design
- CYP51 Inhibitors: Thiazolin-4-one derivatives and coumarins show enhanced antifungal activity by targeting this compound demethylation. Compound 10 and 9b exhibit 500-fold greater potency than fluconazole .
- Mechanism: Inhibition leads to this compound accumulation and ergosterol depletion, disrupting fungal membranes .
This compound in Cataract Treatment
- Therapeutic Role: this compound reverses lipid metabolism defects and amyloid aggregation in lens epithelial cells by modulating SREBP2 pathways .
Proteostasis Regulation
Data Tables
Table 1: Structural and Functional Comparison of Key Sterols
Table 2: Antifungal Activity of CYP51 Inhibitors
Biological Activity
Lanosterol, a key intermediate in the biosynthesis of cholesterol, has garnered attention for its diverse biological activities, particularly in the context of immunity, neuroprotection, and cholesterol metabolism. This article delves into the biological activity of this compound, highlighting recent research findings and case studies that elucidate its mechanisms and potential therapeutic applications.
Overview of this compound
This compound is a tetracyclic triterpenoid synthesized from squalene in the cholesterol biosynthetic pathway. Its structure allows it to partake in various biological processes, influencing cellular functions and immune responses.
Immune Modulation
Recent studies have demonstrated that this compound plays a significant role in modulating immune responses, particularly in macrophages (MΦs).
- Macrophage Activation : this compound accumulation in macrophages enhances their phagocytic activity while reducing the secretion of pro-inflammatory cytokines. This dual action promotes a more effective antimicrobial response and reduces the risk of excessive inflammation during infections .
- Mechanistic Insights : The accumulation of this compound is linked to the downregulation of this compound 14α-demethylase (Cyp51A1) in TLR4-activated macrophages. This downregulation appears to be mediated by type I interferon signaling pathways, leading to increased survival rates in models of endotoxemic shock and improved bacterial clearance during infections with pathogens like Listeria monocytogenes .
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties.
- Neuroprotection Studies : In pharmacological screening, this compound analogs were identified as compounds that could potentially protect neurons from damage during ischemic events. These compounds were shown to reduce infarction size and neuronal damage when administered post-injury in animal models .
- Mechanisms : The neuroprotective effects are thought to arise from this compound's ability to modulate cholesterol metabolism within neuronal cells. By influencing the levels of cholesterol and its precursors, this compound may help maintain membrane integrity and promote neuronal survival under stress conditions .
Cholesterol Biosynthesis Inhibition
This compound's role as a precursor in cholesterol biosynthesis has led to the exploration of its analogs as potential therapeutic agents for hypercholesterolemia.
- Dual-Action Inhibitors : Research has focused on developing this compound analogs that inhibit key enzymes involved in cholesterol synthesis, such as 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR). These analogs can effectively lower cholesterol levels without suppressing LDL receptor activity, which is crucial for maintaining lipid homeostasis .
- Clinical Implications : The ability of these analogs to selectively inhibit HMGR while preserving LDL receptor function suggests their potential as safer alternatives to traditional statin therapies .
Summary of Research Findings
The following table summarizes key findings from recent studies on this compound's biological activities:
Case Studies
- Endotoxemic Shock Model : In a controlled study involving mice subjected to endotoxemic shock, those treated with ketoconazole (which increases intracellular this compound) exhibited significantly improved survival rates compared to untreated controls. This was attributed to reduced cytokine secretion and enhanced macrophage function .
- Ischemic Stroke Model : In an ischemic stroke model using rats, administration of this compound analogs resulted in a marked reduction in infarction size and improved functional recovery post-injury, highlighting its potential therapeutic benefits in neurodegenerative conditions .
Q & A
Q. What is the enzymatic pathway for lanosterol biosynthesis, and how can researchers study its conversion to cholesterol?
this compound is synthesized from squalene via oxidosqualene cyclization catalyzed by this compound synthase (LSS) . To study its conversion to cholesterol, researchers employ isotopic tracing (e.g., ¹³C-labeled this compound) in cell cultures, followed by liquid chromatography-mass spectrometry (LC-MS) to track metabolic flux . Key parameters include measuring ¹³C incorporation into cholesterol and comparing enzyme kinetics between LSS mutants and wild-type models .
Q. How does this compound’s poor aqueous solubility influence experimental design in in vitro studies?
this compound’s solubility in water is negligible (~0.25 mg/mL in ethanol), requiring dissolution in organic solvents (e.g., DMSO or ethanol) followed by dilution in aqueous buffers (e.g., PBS) to ≤0.1% solvent concentration . Researchers must validate solvent biocompatibility using metabolic activity assays (e.g., resazurin reduction in bovine lens cultures) to avoid confounding effects .
Q. What methods are used to quantify this compound in biological samples like serum or plasma?
this compound concentrations in serum/plasma are measured via gas chromatography (GC) or LC-MS, calibrated against isotopic internal standards (e.g., d7-lanosterol). The LOINC code 74898-8 standardizes reporting in moles/volume, ensuring cross-study comparability . Pre-analytical steps include lipid extraction using hexane-isopropanol and derivatization for GC sensitivity .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in this compound’s efficacy for cataract reversal across models?
Discrepancies between bovine lens cultures (showing transient clarity improvement) and human lens epithelial cell models (no effect) may arise from species-specific crystallin aggregation mechanisms . To address this, researchers use:
Q. How do isotopic labeling techniques elucidate this compound uptake and metabolism in neuronal cells?
Neuronal uptake of ¹³C3-lanosterol precomplexed with ApoE (40-fold higher efficiency vs. free this compound) is quantified using LC-MS. Key steps include:
- Complexation protocols : Incubate this compound with ApoE (1:5 molar ratio) for 24 hours .
- Metabolic tracing : Measure ¹³C-cholesterol levels normalized to cell count, with statistical validation (p < 0.01) .
- Knockdown controls : Silencing LDLR or LSS to confirm pathway specificity .
Q. What biophysical methods characterize this compound’s effects on membrane properties?
this compound alters membrane thickness and rigidity, studied via:
- Micropipette aspiration : Measures area compressibility modulus (e.g., 230 mN/m for this compound vs. 330 mN/m for cholesterol in POPC bilayers) .
- Deuterium NMR : Quantifies lipid chain order (first moments ~0.15 for this compound vs. 0.22 for cholesterol) .
- Bending rigidity assays : Use flicker spectroscopy to correlate hydrophobic thickness with sterol structure .
Q. How can researchers standardize assays for this compound’s therapeutic potential in ophthalmology?
Preclinical studies combine:
- In vitro models : Bovine lens optical quality assays (laser-scanner) and metabolic activity (resazurin) under controlled this compound doses (5–50 µM) .
- In vivo models : Transgenic mice with LSS mutations, monitored via slit-lamp imaging and lens opacity scoring .
- Clinical trial frameworks : Phase I protocols (NCTXXXXX) assess topical this compound formulations, emphasizing safety thresholds for solvent residues (≤0.01% DMSO) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
